molecular formula C14H13N3O2 B8781329 2-(3-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 140381-70-0

2-(3-Nitropyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8781329
Key on ui cas rn: 140381-70-0
M. Wt: 255.27 g/mol
InChI Key: OBNFILXMXHDTDL-UHFFFAOYSA-N
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Patent
US06831087B2

Procedure details

A suspension of 2-chloro-5-nitro-pyridine (1.58 g, 10 mmol) in isopropanol (30 ml) was treated at rt with 1,2,3,4-tetrahydro-isoquinoline (2.6 g, 20 mmol). The resulting mixture was stirred for 3 hr. The precipitate was filtered, partitioned (AcOEt/H2O) and the organic phase dried (Na2SO4). After evaporation of the solvent the title compound was obtained as a yellow solid mass (1.4 g, 55%), MS: m/e=256 (M+H+).
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH2:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:14][CH2:13][NH:12]1>C(O)(C)C>[N+:8]([C:5]1[C:4]([N:12]2[CH2:13][CH2:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[CH2:11]2)=[N:3][CH:2]=[CH:7][CH:6]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
1.58 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
C1NCCC2=CC=CC=C12

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
partitioned (AcOEt/H2O)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the title compound
CUSTOM
Type
CUSTOM
Details
was obtained as a yellow solid mass (1.4 g, 55%), MS

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
[N+](=O)([O-])C=1C(=NC=CC1)N1CC2=CC=CC=C2CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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